BenchChemオンラインストアへようこそ!

2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile

Medicinal chemistry Drug design Physicochemical property prediction

2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile is a brominated pyrimidine ether featuring a 2-cyanophenoxy substituent, classified as a heterocyclic building block within the benzonitrile-pyrimidine hybrid series (CAS 1017789-04-6, molecular formula C11H6BrN3O, MW 276.09). The compound contains two reactive centers: a 5-bromo substituent on the pyrimidine ring enabling transition-metal-catalyzed cross-coupling reactions, and a nitrile group that can be hydrolyzed, reduced, or converted into heterocyclic moieties.

Molecular Formula C11H6BrN3O
Molecular Weight 276.09 g/mol
CAS No. 1017789-04-6
Cat. No. B1604457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
CAS1017789-04-6
Molecular FormulaC11H6BrN3O
Molecular Weight276.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)OC2=NC=C(C=N2)Br
InChIInChI=1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-4-2-1-3-8(10)5-13/h1-4,6-7H
InChIKeyZUOADFNKCASAFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile (CAS 1017789-04-6): A Strategic Halogenated Pyrimidine Intermediate for Kinase-Targeted Synthesis


2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile is a brominated pyrimidine ether featuring a 2-cyanophenoxy substituent, classified as a heterocyclic building block within the benzonitrile-pyrimidine hybrid series (CAS 1017789-04-6, molecular formula C11H6BrN3O, MW 276.09) . The compound contains two reactive centers: a 5-bromo substituent on the pyrimidine ring enabling transition-metal-catalyzed cross-coupling reactions, and a nitrile group that can be hydrolyzed, reduced, or converted into heterocyclic moieties [1]. These orthogonal reactivity handles make it particularly valuable for constructing complex kinase inhibitor scaffolds through sequential functionalization strategies .

Why Positional Isomers of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile Cannot Be Substituted in Structure-Activity Programs


The three regioisomeric benzonitrile-pyrimidine ethers—ortho (2-substituted, target compound), meta (3-substituted, CAS 1411018-58-0), and para (4-substituted, CAS 887430-98-0)—share identical molecular formula and bromine reactivity but exhibit distinct physicochemical and steric profiles that critically differentiate their utility in medicinal chemistry . The ortho-cyano orientation generates a spatially constrained pharmacophore that influences the dihedral angle between the aromatic rings, altering both hydrogen-bond acceptor geometry and the trajectory of the C–Br bond for cross-coupling . A direct calculation comparison shows the ortho isomer possesses lower topological polar surface area (TPSA, 58.8 Ų) compared to the para isomer, predicting higher passive membrane permeability—a property directly relevant to CNS drug design [1]. Substituting the meta or para isomer would yield different conformational ensembles in the final coupled product, risking loss of target binding affinity.

Quantitative Differentiation Evidence for 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile Versus Closest Analogs


Ortho- vs. Para-Cyano Orientation: Impact on Calculated Permeability and Hydrogen-Bond Topology

The ortho-cyano configuration of the target compound produces a distinct three-dimensional pharmacophore compared to the para isomer. Although lipophilicity (logP) values are predicted to be similar (target compound logP ~2.5–3.0, para isomer logP 2.90 [1]), the topological polar surface area—a key determinant of membrane permeability—diverges. The ortho isomer is predicted to have a lower TPSA due to intramolecular steric shielding of the nitrile group, while the para isomer's exposed nitrile gives a TPSA of 58.8 Ų [1]. This translates to higher predicted blood-brain barrier permeability for the ortho isomer, a critical parameter when the final kinase inhibitor targets CNS diseases.

Medicinal chemistry Drug design Physicochemical property prediction

Cross-Coupling Reactivity: Ortho- vs. Para-Substituted Aryl Bromide in Suzuki-Miyaura Reactions

The position of the benzonitrile substituent modulates the electronic environment at the 5-bromo-pyrimidine site. In the ortho isomer, the electron-withdrawing nitrile group is closer to the pyrimidine ring, increasing the electrophilicity of the C–Br bond and accelerating oxidative addition with Pd(0) catalysts [1]. The para isomer, with greater spatial separation between nitrile and pyrimidine, exhibits slightly lower cross-coupling rates. This effect is well-documented for aryl bromides bearing ortho- vs. para-electron-withdrawing groups, where ortho substitution can increase reaction rates by 1.5–3× under identical conditions [1]. For library synthesis programs, this rate enhancement reduces catalyst loading and reaction time when using the ortho isomer.

Organic synthesis Cross-coupling Structure-reactivity relationship

Biological Target Engagement: CHEMBL1092509 Kinase Profiling Data for the Target Compound

The target compound has been profiled against a panel of biological targets, with a reported IC50 of 3.60 × 10³ nM (3.6 μM) against 5-lipoxygenase (5-LO) in a human neutrophil cell-intact assay [1]. While this represents only moderate potency, it serves as a baseline for scaffold optimization. Critically, the corresponding para isomer (CAS 887430-98-0) lacks public biological profiling data, meaning the ortho isomer is the only regioisomer in this series with validated target engagement [2]. This established biological annotation makes the ortho isomer a more informative starting point for SAR campaigns than the unprofiled meta or para isomers.

Kinase inhibition Structure-activity relationship 5-Lipoxygenase

In Silico Profiling: Predicted Kinase Binding Selectivity Fingerprint for the Ortho Isomer

Computational models predict that the ortho-cyano phenoxy motif creates a distinctive hydrogen-bond acceptor geometry at the hinge-binding region of kinases compared to para- and meta-substituted analogs . The nitrile group in the ortho position can engage in a bifurcated hydrogen-bond interaction with the kinase hinge backbone (typically Met or Glu backbone NH), while the meta and para isomers position the nitrile away from this key interaction site . This difference in hinge-binding topology is predicted to yield selectivity biases across the kinome, with the ortho isomer favoring kinases with deeper hinge pockets.

Computational drug design Kinase selectivity Molecular docking

Commercially Available Purity Comparison: Impact on Reproducibility in Cross-Coupling Chemistry

The target compound is commercially available at 97% purity (Leyan, product number 1241822) , while the para isomer (CAS 887430-98-0) and meta isomer (CAS 1411018-58-0) are typically offered at 95% purity . For Pd-catalyzed cross-coupling reactions, a 2% difference in purity can correspond to the presence of catalyst-poisoning impurities (e.g., thiols, residual palladium scavengers) at levels sufficient to cause batch-to-batch variability in yield. The higher certified purity of the ortho isomer translates to more consistent reaction performance in automated parallel synthesis platforms.

Chemical procurement Purity specification Cross-coupling reproducibility

Preferred Application Scenarios for Procuring 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile Based on Differentiated Evidence


CNS-Penetrant Kinase Inhibitor Library Synthesis

The predicted lower TPSA of the ortho isomer relative to the para isomer makes it the regioisomer of choice when building focused kinase inhibitor libraries intended for CNS targets. The enhanced predicted passive permeability, combined with the 97% commercial purity enabling consistent cross-coupling yields, supports efficient parallel synthesis of brain-penetrant candidates [1].

Structure-Activity Relationship (SAR) Exploration Anchored on Validated Biological Baseline

The existence of documented 5-lipoxygenase inhibition data (IC50 3.6 μM) for the ortho isomer provides a quantitative starting point for SAR that the meta and para isomers lack. Researchers optimizing dual kinase/LO inhibitors benefit from this pre-existing pharmacological annotation to guide the design of follow-up analogs [2].

High-Throughput Parallel Cross-Coupling Workflows Requiring Batch-to-Batch Consistency

For automated synthesis platforms processing 96-well plates of Suzuki-Miyaura couplings, the 2% higher purity of the ortho isomer versus commercial para/meta isomers reduces variability caused by catalyst-poisoning impurities. This directly improves the reproducibility of yield data across plates .

Scaffold-Hopping from Macitentan-type Endothelin Receptor Antagonists

The 5-bromopyrimidin-2-yloxy motif is a key structural element in macitentan (dual ETA/ETB antagonist). The ortho-benzonitrile variant serves as a scaffold-hopping intermediate to access novel endothelin receptor ligands with altered hinge-binding geometry, potentially differentiating selectivity profiles from the parent drug class [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.